2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide
Description
2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a tert-butylphenyl group, a cyano group, and a sulfanyl group, making it a unique molecule for research and industrial purposes.
Properties
Molecular Formula |
C24H24N4O2S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H24N4O2S/c1-15-6-5-7-18(12-15)26-20(29)14-31-23-27-21(19(13-25)22(30)28-23)16-8-10-17(11-9-16)24(2,3)4/h5-12H,14H2,1-4H3,(H,26,29)(H,27,28,30) |
InChI Key |
GHZGSDZRNWZIGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrimidine derivative with 3-methylphenyl acetic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, the compound’s potential bioactivity is of interest. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Medicine
It could be investigated for its therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Tert-butylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide .
- 2-{[5-(4-Tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-methylphenyl)acetamide .
- 2-{[5-(4-Tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide .
Uniqueness
The uniqueness of 2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide lies in its specific substitution pattern on the pyrimidine ring. The presence of the cyano group and the sulfanyl group in conjunction with the tert-butylphenyl group provides distinct chemical properties and potential bioactivity that differentiate it from similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
